Regioisomeric Differentiation: 7-Methyl vs. 6-Methyl Substitution Dictates LogP and Polarity Profile
The 7-methyl substitution pattern confers a distinct lipophilicity profile compared to the 6-methyl regioisomer. The predicted LogP (octanol-water partition coefficient) for Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is 1.43 [1], whereas computational predictions for the 6-methyl regioisomer (CAS 127717-18-4, C₁₀H₁₀N₂O₂, MW 190.20) yield a LogP of approximately 1.57 . This difference of ~0.14 log units, while modest, reflects altered electron distribution across the fused ring system due to the position of the methyl group, which in turn affects chromatographic retention time and reversed-phase HPLC purification behavior. Both compounds share identical molecular formula and mass (190.20 g/mol) , making chromatographic differentiation essential for identity confirmation.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.43 |
| Comparator Or Baseline | Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 127717-18-4): LogP ≈ 1.57 |
| Quantified Difference | Δ LogP ≈ 0.14 (6-methyl regioisomer more lipophilic) |
| Conditions | Predicted LogP values from computational estimation (fragment-based or atom-based method); vendor-reported physicochemical data |
Why This Matters
For procurement decisions, this quantifiable LogP difference enables unambiguous identity verification of the correct 7-methyl regioisomer via HPLC retention time comparison, preventing costly synthetic failures caused by regioisomer mix-ups.
- [1] YYBYN Chem. Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate – Physicochemical Properties (CAS 888735-64-6). Predicted LogP = 1.43, PSA = 43.6. Available at: https://www.yybyy.com (accessed May 2026). View Source
